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Compound of Interest

Compound Name: Srpin803

Cat. No.: B15141440

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Novel
Dual SRPK1/CK2 Inhibator

Abstract

Srpin803 is a novel small molecule that has garnered significant interest within the scientific
community for its potent dual inhibitory activity against Serine/Arginine Protein Kinase 1
(SRPK1) and Casein Kinase 2 (CK2). This technical guide provides a comprehensive overview
of Srpin803, detailing its chemical structure, physicochemical properties, and established
biological activities. The document is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development, offering insights into its mechanism
of action, experimental protocols for its synthesis and evaluation, and its potential as a
therapeutic agent, particularly in the context of anti-angiogenic therapies.

Chemical Structure and Properties

Initially, the chemical structure of Srpin803 was proposed to be a bicyclic compound. However,
subsequent analysis using FT-IR spectroscopy and X-ray crystallography led to a revision of its
structure to a monocyclic thiadiazolocyanoacrylamide.[1][2]

IUPAC Name: 5,6-Dihydro-6-[(4-hydroxy-3-methoxyphenyl)methylene]-5-imino-2-
(trifluoromethyl)-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one[3]

Synonyms: SRPIN 803, SRPIN-803[3]
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Chemical Formula: C14HoF3N4O3S[4]

Molecular Weight: 370.31 g/mol [4]

CAS Number: 380572-02-1[3][4]

SMILES: O=C(N=C1SC(C(F)(F)F)=NN1C/2=N)C2=C/C3=CC=C(C(OC)=C3)0[4]

Physicochemical Properties

Srpin803 is a yellow solid.[1][2] While a specific melting point has not been reported in the
reviewed literature, its solubility and stability have been characterized.

Property Value Source
Appearance Yellow solid [11[2]
- DMSO: 100 mg/mL (270.04
Solubility M) MedChemExpress
m

Stable at pH 7.4. Less stable
at pH 5.2, undergoes retro-

Stability Knoevenagel reaction with a [3]
half-life of 16 hours and 30

minutes.

Powder: -20°C for 3 years. In
Storage MedChemExpress
solvent: -80°C for 6 months.

XLogP3 1.8 5]

Biological Activity and Mechanism of Action

Srpin803 is a potent, reversible, and ATP-competitive dual inhibitor of SRPK1 and CK2. This
dual inhibition is central to its primary biological effect: the attenuation of pathological
angiogenesis.

Kinase Inhibitory Activity
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The inhibitory activity of Srpin803 against SRPK1 and CK2 has been quantified in multiple
studies, with some variation in the reported ICso values.

Target Kinase ICs0 Source
SRPK1 2.4 uM [4]
SRPK1 7.5 UM [3]
CK2 203 nM [4]
CK2 0.68 pM [3]

Anti-Angiogenic Effects

The anti-angiogenic properties of Srpin803 are a direct consequence of its inhibition of SRPK1
and CK2. These kinases are involved in the regulation of Vascular Endothelial Growth Factor
(VEGF) expression and splicing. By inhibiting SRPK1 and CK2, Srpin803 effectively reduces
the production of pro-angiogenic VEGF isoforms.[3] This mechanism has been demonstrated
to suppress choroidal neovascularization in mouse models of age-related macular
degeneration and inhibit angiogenesis in zebrafish embryos.[4][6]

Signaling Pathway

The inhibitory action of Srpin803 on SRPK1 and CK2 disrupts the downstream signaling
cascade that promotes angiogenesis. SRPK1, in particular, phosphorylates serine/arginine-rich
splicing factors (SRSFs), such as SRSF1. Phosphorylated SRSF1 promotes the splicing of
VEGF pre-mRNA into pro-angiogenic isoforms. By inhibiting SRPK1, Srpin803 prevents the
phosphorylation of SRSF1, leading to a shift in VEGF splicing towards anti-angiogenic
isoforms. CK2 is also implicated in pro-angiogenic signaling, and its inhibition by Srpin803
further contributes to the overall anti-angiogenic effect.
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Srpin803 mechanism of action.
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Experimental Protocols
Synthesis of Srpin803

The synthesis of Srpin803 can be achieved through a Knoevenagel condensation.[1][2][3]
Materials:

e 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

o Ethyl cyanoacetate

e Sodium methoxide

e Vanillin

e Ammonium acetate

» Acetic acid

e Appropriate solvents (e.g., methanol, ethanol)

Procedure:

o Synthesis of the amide intermediate: React 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with
ethyl cyanoacetate in the presence of sodium methoxide.

o Knoevenagel Condensation: Subject the resulting amide to a Knoevenagel condensation
with vanillin. This reaction is typically carried out in the presence of ammonium acetate and
acetic acid.

« |solation and Purification: Isolate the crude Srpin803 product. Purification can be achieved
through standard techniques such as recrystallization or column chromatography to yield a
yellow solid.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Srpin-803
https://pubmed.ncbi.nlm.nih.gov/34723035/
https://pubs.acs.org/doi/10.1021/acsomega.1c04576
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Amino-5-trifluoromethyl-
1,3,4-thiadiazole +
Ethyl cyanoacetate

>

Amide Intermediate

Sodium methoxide

Srpin803

Ammonium acetate,
Acetic acid

Click to download full resolution via product page

Srpin803 synthesis workflow.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Srpin803 against SRPK1 and CK2 can be assessed using in vitro
kinase assays.[3]

Materials:

Recombinant SRPK1 or CK2 enzyme

e Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)
o ATP (radiolabeled or for use with a detection reagent)

e Srpin803 at various concentrations

o Assay buffer

o Detection reagent (e.g., ADP-Glo™ Kinase Assay) or method for quantifying substrate
phosphorylation (e.g., phosphocellulose paper and scintillation counting)

e Microplate reader
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Procedure:

Prepare a reaction mixture containing the kinase, its substrate, and assay buffer in the wells
of a microplate.

Add Srpin803 at a range of concentrations to the appropriate wells. Include a vehicle control
(e.g., DMSO).

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature and for a sufficient duration for the kinase
reaction to proceed.

Stop the reaction and quantify the kinase activity. This can be done by measuring the
amount of ADP produced or by quantifying the incorporation of phosphate into the substrate.

Calculate the percentage of kinase inhibition at each Srpin803 concentration relative to the
vehicle control.

Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
Srpin803 concentration and fitting the data to a dose-response curve.

Zebrafish Anti-Angiogenesis Assay

The in vivo anti-angiogenic effects of Srpin803 can be evaluated using a zebrafish model.[3][6]

Materials:

Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
Srpin803 at various concentrations
Embryo medium

Microscope with fluorescence imaging capabilities

Procedure:

Collect and dechorionate zebrafish embryos.
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o At approximately 24 hours post-fertilization (hpf), place the embryos in a multi-well plate
containing embryo medium.

e Add Srpin803 at different concentrations to the wells. Include a vehicle control.
¢ Incubate the embryos at 28.5°C.

o At a designated time point (e.g., 48 or 72 hpf), anesthetize the embryos.

e Image the vasculature of the embryos using a fluorescence microscope.

e Quantify the extent of angiogenesis, for example, by measuring the length or number of
intersegmental vessels (ISVs).

o Compare the vascular development in Srpin803-treated embryos to the vehicle-treated
controls to assess the anti-angiogenic effect.

Conclusion

Srpin803 is a promising dual inhibitor of SRPK1 and CK2 with well-documented anti-
angiogenic properties. Its ability to modulate VEGF splicing through a clear mechanism of
action makes it a compelling candidate for further investigation in the context of diseases
characterized by pathological angiogenesis, such as age-related macular degeneration and
various cancers. The experimental protocols outlined in this guide provide a solid foundation for
researchers to synthesize, characterize, and evaluate the biological effects of this intriguing
small molecule. Further studies are warranted to fully elucidate its therapeutic potential and to
explore its development as a clinical agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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